Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1449412-81-0
VCID: VC2720266
InChI: InChI=1S/C10H13NO3/c1-3-14-10(13)6-8-7(2)4-5-9(12)11-8/h4-5H,3,6H2,1-2H3,(H,11,12)
SMILES: CCOC(=O)CC1=C(C=CC(=O)N1)C
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate

CAS No.: 1449412-81-0

Cat. No.: VC2720266

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate - 1449412-81-0

Specification

CAS No. 1449412-81-0
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name ethyl 2-(3-methyl-6-oxo-1H-pyridin-2-yl)acetate
Standard InChI InChI=1S/C10H13NO3/c1-3-14-10(13)6-8-7(2)4-5-9(12)11-8/h4-5H,3,6H2,1-2H3,(H,11,12)
Standard InChI Key DEMJGYBVFIONOP-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(C=CC(=O)N1)C
Canonical SMILES CCOC(=O)CC1=C(C=CC(=O)N1)C

Introduction

Chemical Structure and Identification

Molecular Composition and Structure

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate is characterized by a dihydropyridine core with specific substitution patterns. The compound contains a pyridine ring with a carbonyl group at position 6, a methyl substituent at position 3, and an ethyl acetate moiety attached at position 2 via a methylene bridge. This structural arrangement contributes to its unique chemical properties and reactivity profile .

The molecular structure features a nitrogen-containing heterocyclic ring system with three oxygen atoms distributed across the molecule. The presence of these functional groups creates opportunities for various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which influence its physical properties and potential biological interactions .

Chemical Identifiers and Registry Information

The compound is associated with several chemical identifiers that facilitate its documentation and reference in scientific literature:

Identifier TypeValue
PubChem CID72699116
CAS Number1449412-81-0
DSSTox Substance IDDTXSID201175892
IUPAC Nameethyl 2-(3-methyl-6-oxo-1H-pyridin-2-yl)acetate
Molecular FormulaC₁₀H₁₃NO₃
InChIKeyDEMJGYBVFIONOP-UHFFFAOYSA-N

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate determine its behavior in various chemical environments and biological systems. The following table summarizes its key properties:

PropertyValueNote
Molecular Weight195.21 g/molRelatively low molecular weight
XLogP3-AA0.3Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Limited hydrogen bond donation capacity
Hydrogen Bond Acceptor Count3Moderate hydrogen bond acceptance capacity
Rotatable Bond Count4Indicates moderate molecular flexibility
Topological Polar Surface Area55.4 ŲModerately polar compound
Exact Mass195.08954328 DaUseful for mass spectrometric identification
Complexity315Moderate structural complexity

These properties collectively influence the compound's solubility, permeability, and potential interactions with biological molecules and systems . The moderate lipophilicity (XLogP3-AA of 0.3) suggests a balance between aqueous solubility and membrane permeability, which could be relevant for potential pharmaceutical applications.

Structural Characteristics

The structural features of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate contribute significantly to its chemical behavior. The dihydropyridine ring system represents a partially reduced pyridine, resulting in specific electronic distribution and reactivity patterns. The carbonyl group at position 6 contributes to the molecule's polarity and provides a site for potential hydrogen bonding and nucleophilic attack .

The methyl substituent at position 3 affects the electron density distribution within the ring system, while the ethyl acetate group at position 2 introduces ester functionality with its associated reactivity. The presence of these functional groups creates a molecule with multiple reactive sites and potential for chemical transformations .

Synthesis and Preparation Methods

Laboratory and Industrial Production

In laboratory settings, the preparation of dihydropyridine derivatives like Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate typically involves batch reactions under controlled conditions. For industrial-scale production of similar compounds, continuous flow reactors have been employed to achieve better control over reaction conditions, leading to higher yields and purity of the final product.

The use of automated systems in industrial settings can reduce the risk of human error and increase the efficiency of the production process. Scaled-up synthesis may require optimization of reaction parameters, efficient purification methods, and comprehensive quality control procedures to ensure consistent product specifications.

Applications and Research Significance

Chemical Research Applications

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate and related dihydropyridine derivatives have significance in various areas of chemical research. Their unique structural features make them valuable subjects for studying:

  • Structure-reactivity relationships in heterocyclic chemistry

  • Mechanistic investigations of reactions involving nitrogen-containing heterocycles

  • Development of novel synthetic methodologies

  • Exploration of supramolecular interactions and crystal packing arrangements

These research applications contribute to the broader understanding of heterocyclic chemistry and provide insights into the behavior of dihydropyridine-based systems .

Structural Analysis and Molecular Interactions

Crystallographic and Spectroscopic Analysis

For related compounds, crystallographic analysis has revealed:

  • The relationship between the central heterocyclic ring and attached functional groups

  • Dihedral angles between different molecular planes

  • Specific conformational preferences in the solid state

  • Patterns of intermolecular interactions contributing to crystal packing

Such structural features likely have parallels in Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate, influencing its physical properties and chemical behavior .

Molecular Interactions and Surface Analysis

Analysis of molecular interactions for related compounds has revealed patterns that may be relevant to understanding the behavior of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate. For instance, Hirshfeld surface analysis of related structures has indicated the dominance of specific types of intermolecular contacts:

Interaction TypeContribution to Surface (%)
H···H contacts~52%
O···H/H···O contacts~23%
C···H/H···C contacts~15%
N···H/H···N contacts~7%

These interactions contribute to the three-dimensional architecture in the solid state and potentially influence the compound's behavior in various environments . The presence of specific functional groups in Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate would create opportunities for similar interaction patterns, affecting its crystallization behavior, solubility, and other physical properties.

Related Compounds and Structural Analogs

Structural Variations and Analogous Compounds

Several structural analogs of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate have been documented in the literature, including:

  • Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate, which features a different substitution pattern on the dihydropyridine ring

  • Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, which contains a pyridazin ring instead of a pyridine ring

  • Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, which has a different arrangement of functional groups on the dihydropyridine core

These structural variations create a family of related compounds with potentially different chemical properties and biological activities. Comparative analysis of these analogs can provide insights into structure-activity relationships and the influence of specific structural features on molecular behavior .

Structure-Activity Relationships

The structural variations among dihydropyridine derivatives suggest potential structure-activity relationships that may be relevant to understanding the behavior of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate. Key structural elements that may influence activity include:

These structure-activity relationships provide a framework for understanding how structural modifications might affect the chemical and biological properties of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate and related compounds .

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